molecular formula C6H11Cl2N3 B2697776 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride CAS No. 1864052-43-6

5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride

Cat. No.: B2697776
CAS No.: 1864052-43-6
M. Wt: 196.08
InChI Key: BWZJALRMCYAXOC-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride: is a versatile chemical compound with a unique structure that allows for diverse interactions.

Scientific Research Applications

Chemistry: In chemistry, 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse interactions, making it valuable in the development of new compounds.

Biology and Medicine: Its ability to interact with various molecular targets makes it a promising candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in catalysis and other chemical processes due to its versatile reactivity.

Future Directions

Imidazole-containing compounds, including “5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . As such, they continue to be a focus of research for the development of novel drugs to overcome public health problems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride typically starts from readily available aminocarbonyl compounds. The Marckwald reaction is commonly used for its preparation. This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .

Industrial Production Methods: While specific industrial production methods are not detailed, the high yield and scalability of the synthetic route suggest that it can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: The compound reacts with various electrophilic reagents, leading to the formation of functionalized derivatives. For example, reactions with silylated amidines in the presence of carbene forms C-silylated derivatives .

Major Products: The major products formed from these reactions are functionalized derivatives that can be further utilized in various applications.

Mechanism of Action

The mechanism by which 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride exerts its effects involves interactions with various molecular targets. These interactions can modulate different biochemical pathways, leading to the desired effects. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used .

Comparison with Similar Compounds

  • 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride
  • 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]imidazole

Uniqueness: 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride stands out due to its unique structure, which allows for a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields, from pharmaceuticals to catalysis.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-5-1-6-2-8-4-9(6)3-5;;/h2,4-5H,1,3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZJALRMCYAXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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